![molecular formula C8H10BrNO2S B3144140 N-(3-bromophenyl)ethanesulfonamide CAS No. 544449-90-3](/img/structure/B3144140.png)
N-(3-bromophenyl)ethanesulfonamide
Overview
Description
“N-(3-bromophenyl)ethanesulfonamide” is a chemical compound with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-(3-bromophenyl)ethanesulfonamide” has been confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound has been analyzed by X-ray diffraction .Physical And Chemical Properties Analysis
“N-(3-bromophenyl)ethanesulfonamide” is a solid at room temperature . It has a molecular weight of 264.14 and a molecular formula of C8H10BrNO2S .Scientific Research Applications
- Sulfonamides, including N-(3-bromophenyl)ethanesulfonamide, have been investigated for their antitumor effects . Researchers explore their ability to inhibit cancer cell growth and metastasis. Further studies are needed to understand the specific mechanisms and potential clinical applications.
Anticancer Properties
properties
IUPAC Name |
N-(3-bromophenyl)ethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-2-13(11,12)10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUYIFCIJBVGSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)ethanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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